4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1006451-37-1
VCID: VC4339423
InChI: InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
SMILES: CC(C)N1C=C(C(=N1)C(=O)O)Br
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.065

4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid

CAS No.: 1006451-37-1

Cat. No.: VC4339423

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.065

* For research use only. Not for human or veterinary use.

4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid - 1006451-37-1

Specification

CAS No. 1006451-37-1
Molecular Formula C7H9BrN2O2
Molecular Weight 233.065
IUPAC Name 4-bromo-1-propan-2-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Standard InChI Key ZLQGMHAFGMQGTD-UHFFFAOYSA-N
SMILES CC(C)N1C=C(C(=N1)C(=O)O)Br

Introduction

Structural Characteristics and Molecular Properties

The defining feature of 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid lies in its pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms. The 1-position is substituted with an isopropyl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2), while the 3- and 4-positions host a carboxylic acid (COOH-\text{COOH}) and bromine atom, respectively . Key structural descriptors include:

PropertyValue
IUPAC Name4-bromo-1-propan-2-ylpyrazole-3-carboxylic acid
SMILESCC(C)N1C=C(C(=N1)C(=O)O)Br
InChIKeyZLQGMHAFGMQGTD-UHFFFAOYSA-N
Molecular FormulaC7H9BrN2O2\text{C}_7\text{H}_9\text{BrN}_2\text{O}_2
Molecular Weight233.065 g/mol

The carboxylic acid group introduces hydrogen-bonding capacity, while the bromine atom enables participation in cross-coupling reactions, a trait exploited in synthesizing complex molecules . Comparative analysis with its structural isomer, 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid (CAS No. 1517038-16-2), reveals distinct electronic profiles due to differing substituent orientations. The 4-bromo isomer exhibits a calculated collision cross-section (CCS) of 145.5 Ų for the [M+H]+[M+H]^+ adduct, marginally smaller than its 3-bromo counterpart .

Synthesis and Manufacturing Considerations

A hypothetical synthesis pathway might involve:

  • Pyrazole Ring Formation: Reacting acetylacetone with isopropylhydrazine to generate 1-isopropyl-1H-pyrazole.

  • Carboxylic Acid Introduction: Oxidative cleavage or carboxylation at the 3-position.

  • Bromination: Electrophilic aromatic substitution using bromine or N\text{N}-bromosuccinimide (NBS) at the 4-position.

Notably, ester-protected precursors (e.g., ethyl esters) are often employed to mitigate side reactions during bromination, with subsequent hydrolysis yielding the free carboxylic acid .

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain unreported for this compound . Predictive models suggest moderate hydrophilicity due to the carboxylic acid group, though the bromine and isopropyl substituents may enhance lipid solubility. Key physicochemical predictions include:

PropertyValue/Description
Density~1.5 g/cm³ (estimated)
Boiling Point>200°C (decomposition likely)
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO, DMF)

The compound’s stability under acidic or basic conditions warrants further investigation, as carboxylic acids are prone to decarboxylation at elevated temperatures .

Comparative Analysis with Structural Isomers

The positional isomerism between 3- and 4-bromo-substituted pyrazoles significantly impacts reactivity and bioactivity:

Parameter4-Bromo Isomer3-Bromo Isomer
SMILESCC(C)N1C=C(C(=N1)C(=O)O)BrCC(C)N1C=C(C(=N1)Br)C(=O)O
InChIKeyZLQGMHAFGMQGTD-UHFFFAOYSA-NFHQZDWWXIGFQSR-UHFFFAOYSA-N
Predicted CCS ([M+H]+[M+H]^+)145.5 Ų143.4 Ų

The 4-bromo isomer’s larger CCS suggests a slightly extended conformation, potentially influencing membrane permeability and protein binding .

Analytical and Spectroscopic Characterization

High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) data for 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid include:

Adductm/zPredicted CCS (Ų)
[M+H]+[M+H]^+232.99202145.5
[M+Na]+[M+Na]^+254.97396146.6
[MH][M-H]^-230.97746142.9

Nuclear magnetic resonance (NMR) predictions indicate characteristic signals for the isopropyl group (δ1.21.4\delta \approx 1.2–1.4 ppm for CH(CH3)2-\text{CH}(\text{CH}_3)_2) and carboxylic acid proton (δ1213\delta \approx 12–13 ppm) .

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